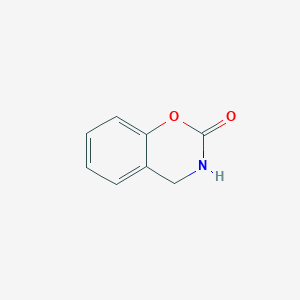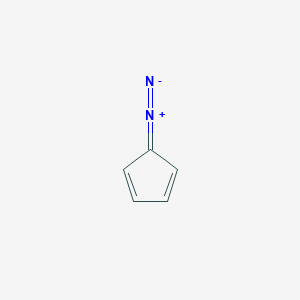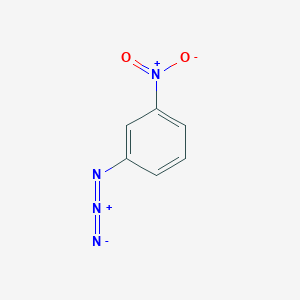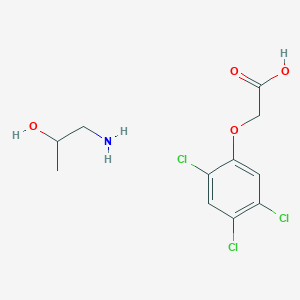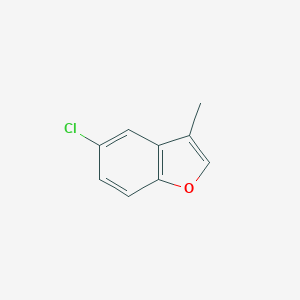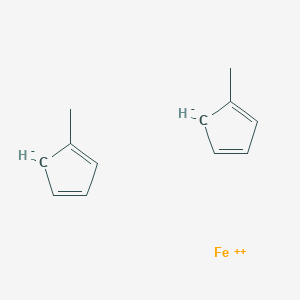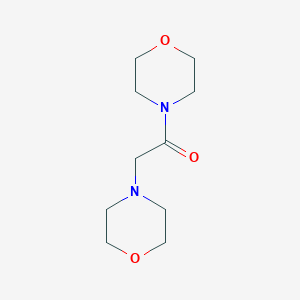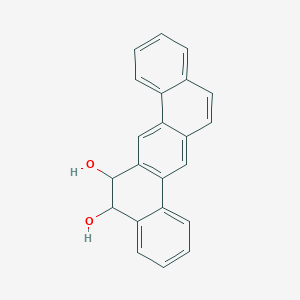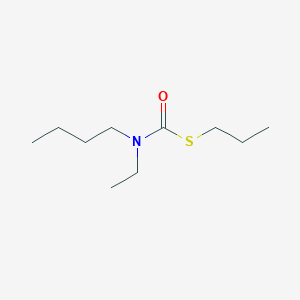
Hemisel de magnésium de l’acide DL-aspartique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Aspartic acid hemimagnesium salt is a compound with the chemical formula C4H6NO4 · 1/2Mg. It is a salt formed from DL-aspartic acid and magnesium. This compound is known for its role as a neurotransmitter and its involvement in various biochemical processes. It is commonly used as a food supplement and additive due to its ability to promote protein synthesis and support the nervous and cardiovascular systems .
Applications De Recherche Scientifique
DL-Aspartic acid hemimagnesium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role as a neurotransmitter and its effects on the nervous system.
Medicine: Investigated for its potential therapeutic effects, including its ability to support cardiovascular health and promote protein synthesis.
Industry: Used as a food supplement and additive to enhance the nutritional value of food products.
Mécanisme D'action
Target of Action
DL-Aspartic acid hemimagnesium salt, also known as magnesium-dl-aspartate, primarily targets the nervous system and the cardiovascular system . It plays a crucial role as a principal neurotransmitter for fast synaptic excitation .
Mode of Action
The compound interacts with its targets by promoting the synthesis of proteins within the human body . This interaction results in a positive effect on the nervous system and the cardiovascular system .
Biochemical Pathways
The biochemical pathways affected by DL-Aspartic acid hemimagnesium salt are primarily related to protein synthesis . The compound’s promotion of protein synthesis can lead to downstream effects such as enhanced nerve function and cardiovascular health .
Pharmacokinetics
As a commonly used food supplement and food additive, it is reasonable to infer that it is well-absorbed and distributed within the body, metabolized, and excreted in a manner that allows it to exert its beneficial effects .
Result of Action
The molecular and cellular effects of DL-Aspartic acid hemimagnesium salt’s action include the promotion of protein synthesis, which can have a positive impact on the nervous system and the cardiovascular system . This can result in improved nerve function and cardiovascular health .
Action Environment
As a food supplement and additive, DL-Aspartic acid hemimagnesium salt is likely designed to be stable under a variety of conditions commonly found in the human body .
Analyse Biochimique
Biochemical Properties
DL-Aspartic acid hemimagnesium salt plays a role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. For instance, it has been suggested that it can modulate the activity of N-methyl-D-aspartate (NMDA) receptors, influencing neurotransmission . Furthermore, it is involved in the synthesis of proteins, which is crucial for various biological processes .
Cellular Effects
DL-Aspartic acid hemimagnesium salt has significant effects on various types of cells and cellular processes. It influences cell function by promoting protein synthesis, which is essential for cell growth and repair . Additionally, it has a positive effect on the nervous system and cardiovascular system, suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of DL-Aspartic acid hemimagnesium salt involves its interactions with various biomolecules at the molecular level. It is known to bind with NMDA receptors, influencing their activity and thus affecting neurotransmission . Furthermore, by promoting protein synthesis, it may influence enzyme activity, potentially leading to changes in gene expression .
Metabolic Pathways
DL-Aspartic acid hemimagnesium salt is involved in various metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: DL-Aspartic acid hemimagnesium salt can be synthesized by reacting DL-aspartic acid with a magnesium salt, such as magnesium chloride or magnesium sulfate, in an aqueous solution. The reaction typically involves dissolving DL-aspartic acid in water, followed by the addition of the magnesium salt. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of DL-aspartic acid hemimagnesium salt. The product is then isolated by filtration and dried .
Industrial Production Methods: In industrial settings, the production of DL-aspartic acid hemimagnesium salt follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: DL-Aspartic acid hemimagnesium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amino derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of DL-aspartic acid hemimagnesium salt.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
- L-Aspartic acid magnesium salt
- DL-Aspartic acid potassium salt
- L-Glutamic acid magnesium salt
Comparison: DL-Aspartic acid hemimagnesium salt is unique due to its specific combination of DL-aspartic acid and magnesium. This combination provides distinct biochemical properties, such as enhanced protein synthesis and support for the nervous and cardiovascular systems. Compared to similar compounds, DL-aspartic acid hemimagnesium salt offers a balanced profile of benefits, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
1187-91-3 |
|---|---|
Formule moléculaire |
C8H14MgN2O9 |
Poids moléculaire |
306.51 g/mol |
Nom IUPAC |
magnesium;2-amino-4-hydroxy-4-oxobutanoate;hydrate |
InChI |
InChI=1S/2C4H7NO4.Mg.H2O/c2*5-2(4(8)9)1-3(6)7;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;1H2/q;;+2;/p-2 |
Clé InChI |
JFZQEIQUZMHJCV-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2] |
SMILES isomérique |
C([C@@H](C(=O)[O-])N)C(=O)O.C([C@@H](C(=O)[O-])N)C(=O)O.[Mg+2] |
SMILES canonique |
C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.O.[Mg+2] |
Numéros CAS associés |
56-84-8 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the solubility of Magnesium-DL-Aspartate in water at different temperatures?
A1: Research has shown that the solubility of Magnesium-DL-Aspartate in water increases with temperature []. For instance, its solubility was determined at various temperatures ranging from 278 K to 343 K. While the specific values at each temperature point are not provided in the abstract, this positive correlation suggests that higher temperatures enhance the dissolution of Magnesium-DL-Aspartate in aqueous solutions.
Q2: How does the enthalpy of solution for Magnesium-DL-Aspartate compare to other related compounds?
A2: The apparent molar enthalpy of solution (ΔsolHm) for Magnesium-DL-Aspartate at 298.15 K was determined to be 11.7 kJ mol−1 [] and 11.5 kJ mol−1 [] in separate studies. This value is considerably lower than the enthalpies of solution reported for other compounds investigated in the same studies, such as o-acetylsalicylic acid (22.9 kJ mol−1) [], 4-aminosalicylic acid (26.1 kJ mol−1) [], and p-toluic acid (24.0 kJ mol−1) []. The lower enthalpy of solution for Magnesium-DL-Aspartate suggests that its dissolution in water is less endothermic, indicating a more favorable thermodynamic process compared to the other compounds studied.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




